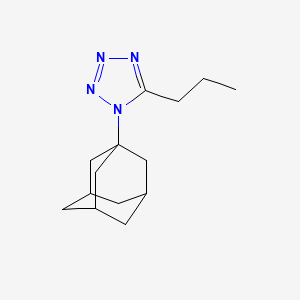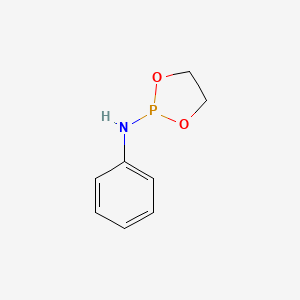
3-Methylphenyl 2-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl 2-nitrobenzenesulfonate is an organic compound with a complex structure that includes a methyl group, a nitro group, and a sulfonate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method is the sulfonation of nitrobenzene using sulfur trioxide (SO₃) as the sulfonating agent under solvent-free conditions in a microreactor . This method allows for high conversion rates and yields, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of microreactors in industrial production ensures high efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.
Major Products Formed
Oxidation: The major product is 3-Methylphenyl 2-aminobenzenesulfonate.
Reduction: The major product is 3-Methylphenyl 2-aminobenzenesulfonate.
Substitution: The products vary depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylphenyl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylphenyl 2-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interactions with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Methylphenyl 2-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications
Propriétés
Numéro CAS |
25238-20-4 |
|---|---|
Formule moléculaire |
C13H11NO5S |
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
(3-methylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H11NO5S/c1-10-5-4-6-11(9-10)19-20(17,18)13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
Clé InChI |
YVVSCTYZFAVFIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


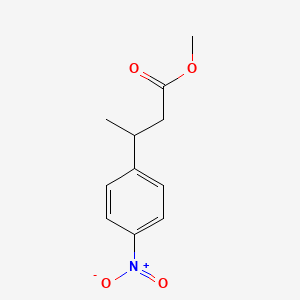
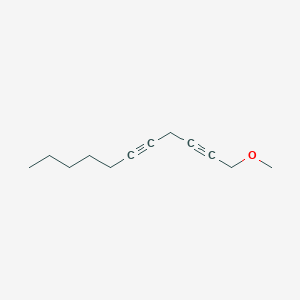
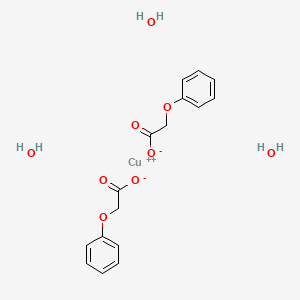

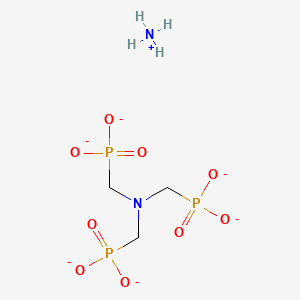
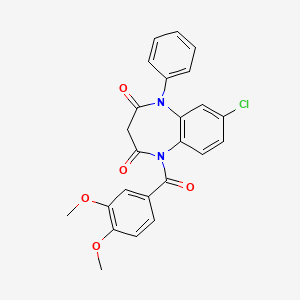
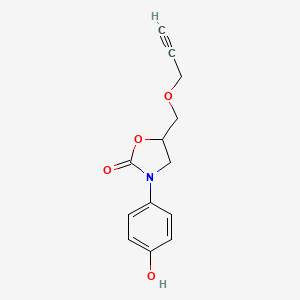
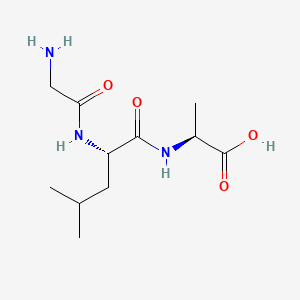
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
